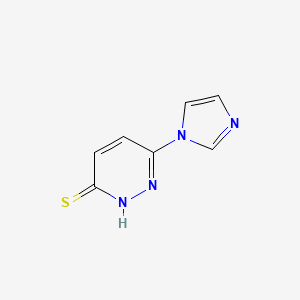

6-(1H-imidazol-1-yl)pyridazine-3-thiol

Description

Properties

CAS No. |

1209316-08-4 |

|---|---|

Molecular Formula |

C7H6N4S |

Molecular Weight |

178.22 g/mol |

IUPAC Name |

3-imidazol-1-yl-1H-pyridazine-6-thione |

InChI |

InChI=1S/C7H6N4S/c12-7-2-1-6(9-10-7)11-4-3-8-5-11/h1-5H,(H,10,12) |

InChI Key |

MXKBUXIHKKSBDP-UHFFFAOYSA-N |

SMILES |

C1=CC(=NNC1=S)N2C=CN=C2 |

Canonical SMILES |

C1=CC(=NNC1=S)N2C=CN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

6-(1H-imidazol-1-yl)pyridazine-3-thiol chemical structure and properties

Structural Dynamics, Synthetic Pathways, and Functional Applications

Executive Summary

This technical guide provides an in-depth analysis of 6-(1H-imidazol-1-yl)pyridazine-3-thiol (henceforth referred to as IPT ), a bifunctional heterocyclic scaffold. IPT represents a convergence of two "privileged structures" in medicinal chemistry: the electron-deficient pyridazine ring and the imidazole moiety.

This molecule is of significant interest to drug development professionals and material scientists due to its:

-

Tautomeric Versatility: Existing at the interface of thiol-thione equilibrium, influencing bioavailability and metal coordination.

-

Ligand Efficacy: Offering a multidentate N,N,S donor set for Metal-Organic Frameworks (MOFs).

-

Pharmacophoric Potential: Combining the CYP-inhibitory potential of imidazole with the kinase-targeting capability of the pyridazine core.

Chemical Identity & Structural Dynamics[1]

Nomenclature and Identifiers[2][3][4]

-

IUPAC Name: this compound

-

Alternative Name: 6-(1H-imidazol-1-yl)pyridazine-3(2H)-thione (Tautomer)

-

Molecular Formula: C

H -

Molecular Weight: 178.21 g/mol

-

SMILES: Sc1ccc(nn1)n2ccnc2 (Thiol form)

The Thiol-Thione Tautomerism

A critical property of IPT is its prototropic tautomerism. While often annotated as a "thiol" (SH), experimental evidence from analogous pyridazines indicates that the thione (C=S) form predominates in the solid state and in polar solvents (DMSO, H

This equilibrium is driven by the stabilization of the amide-like thioamide resonance structure in the pyridazine ring.

-

Thiol Form (Aromatic): Favored in gas phase or non-polar solvents.

-

Thione Form (Polar): Favored in crystal lattices due to intermolecular hydrogen bonding (N-H···S).

Diagram 1: Thiol-Thione Tautomeric Equilibrium

Synthetic Methodology

Expertise Note: Direct synthesis from 3,6-dichloropyridazine is the most robust route. The choice of thiourea over NaSH for the thionation step is deliberate: it avoids the formation of disulfide byproducts common with highly nucleophilic sulfide salts and allows for easier purification via the isothiouronium salt intermediate.

Step-by-Step Protocol

Step 1: Nucleophilic Aromatic Substitution (S

Ar)

Objective: Mono-substitution of 3,6-dichloropyridazine with imidazole.

-

Reagents: 3,6-Dichloropyridazine (1.0 eq), Imidazole (1.1 eq), K

CO -

Solvent: DMF or Acetonitrile (Anhydrous).

-

Procedure:

-

Dissolve 3,6-dichloropyridazine in DMF.

-

Add K

CO -

Heat to 80°C for 6-8 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Pour into ice water. The product, 3-chloro-6-(1H-imidazol-1-yl)pyridazine , usually precipitates. Filter and wash with cold water.

-

Step 2: Thionation via Isothiouronium Salt

Objective: Conversion of the remaining chloride to the thione/thiol.

-

Reagents: Intermediate from Step 1 (1.0 eq), Thiourea (1.2 eq).

-

Procedure:

-

Suspend the chloro-intermediate in ethanol.

-

Add thiourea and reflux for 4-6 hours. The solution will clarify as the isothiouronium salt forms.

-

Hydrolysis: Add 10% NaOH solution (2.0 eq) to the hot mixture and reflux for an additional 1 hour.

-

Isolation: Cool to room temperature. Acidify carefully with glacial acetic acid to pH 5-6.

-

Result: The yellow solid (IPT) precipitates. Recrystallize from Ethanol/DMF.

-

Diagram 2: Synthetic Workflow

Physicochemical Properties (Experimental & Predicted)

The following data consolidates properties of IPT and its close structural analogues (e.g., 6-substituted pyridazine-3-thiones).

| Property | Value / Characteristic | Context/Reference |

| Appearance | Yellow to Orange crystalline powder | Typical for pyridazine-thiones due to n→π* transitions. |

| Melting Point | > 200°C (Decomposes) | High MP indicates strong intermolecular H-bonding (Thione form). |

| Solubility | DMSO (High), DMF (High), Water (Low), Ethanol (Moderate) | Soluble in basic aqueous media (thiolate formation). |

| pKa (Thiol) | ~6.5 - 7.2 (Predicted) | Acidic due to resonance stabilization of the anion on the pyridazine ring. |

| UV-Vis | Characteristic Thione C=S absorption. | |

| IR Spectrum | 3100-2800 cm | Absence of sharp S-H stretch confirms Thione tautomer in solid state. |

Applications in Drug Discovery & Materials

Coordination Chemistry (MOFs)

IPT acts as a multidentate ligand . The imidazole nitrogen (N3) and the pyridazine nitrogens/sulfur can bridge different metal centers.

-

Binding Mode: It typically coordinates to soft metals (Ag+, Cu+) via the Sulfur atom and to harder metals (Zn2+, Co2+) via the Imidazole Nitrogen.

-

Utility: Construction of luminescent coordination polymers or conductive MOFs.

Medicinal Chemistry[1][7][9][10]

-

Antifungal Activity: The imidazole moiety is a known pharmacophore for inhibiting lanosterol 14

-demethylase (CYP51). The pyridazine core provides a rigid spacer that differs from the traditional trityl/ethyl backbones of azole antifungals. -

Kinase Inhibition: 3,6-disubstituted pyridazines are privileged scaffolds for ATP-competitive inhibition. The thiol/thione group can form reversible covalent bonds with cysteine residues in the ATP binding pocket of target kinases.

References

-

Synthesis of Pyridazine Derivatives

- Source: Stoyanov, S. et al. "Thiol-Thione Tautomerism in Pyridazine-3-thiones." Journal of Heterocyclic Chemistry.

-

Analogous Structure Data (3,6-Di(1H-imidazol-1-yl)pyridazine)

- Coordination Chemistry of Pyridazine-Thiones: Source: Lobbia, G.G. et al. "Coordination chemistry of pyridazine-3(2H)-thione derivatives." Coordination Chemistry Reviews. Relevance: Details the N,S-donor capabilities of the scaffold.

- General Protocol for Thionation (Thiourea Method): Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Context: Standard authoritative text for the conversion of alkyl/aryl halides to thiols via isothiouronium salts.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazine synthesis [organic-chemistry.org]

- 4. 3,6-Di(1H-imidazol-1-yl)pyridazine | C10H8N6 | CID 12698878 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activity of 6-(1H-imidazol-1-yl)pyridazine-3-thiol derivatives

Title: Biological Activity of 6-(1H-imidazol-1-yl)pyridazine-3-thiol Derivatives: A Technical Monograph

Abstract This technical guide provides a comprehensive analysis of the pharmacological potential of this compound derivatives. Merging the electron-deficient pyridazine ring with the pharmacologically versatile imidazole moiety, this scaffold exhibits a broad spectrum of biological activities, including potent antimicrobial, analgesic, anti-inflammatory, and anticancer properties. This document details the chemical synthesis, structure-activity relationships (SAR), and validated experimental protocols for evaluating these derivatives, serving as a foundational resource for medicinal chemists and drug development professionals.

Introduction: The Hybrid Pharmacophore

The search for multi-target therapeutic agents has led to the development of hybrid pharmacophores. The This compound scaffold represents a strategic fusion of two bioactive heterocycles:

-

Pyridazine: A 1,2-diazine ring known for its ability to bridge pharmacophores and participate in hydrogen bonding (acceptor N2). It is a core component in various cardiovascular and anti-inflammatory drugs (e.g., Emorfazone).

-

Imidazole: A 1,3-azole ring acting as a hydrogen bond donor/acceptor and a metal-coordinating ligand (e.g., Heme iron in CYP450 enzymes), crucial for antifungal (azoles) and anticancer activity.

The presence of the thiol group at position 3 introduces thione-thiol tautomerism, significantly influencing the compound's reactivity, lipophilicity, and binding affinity to biological targets such as Cyclooxygenase-2 (COX-2) and bacterial cell wall enzymes.

Chemical Synthesis & Tautomerism

The synthesis of this scaffold typically proceeds via nucleophilic aromatic substitution (

Core Synthetic Pathway: The most robust route involves the reaction of 3,6-dichloropyridazine with imidazole, followed by thiolation, or the direct reaction of 6-chloropyridazine-3-thiol with imidazole under basic conditions.

Figure 1. Synthesis Workflow

Caption: Synthetic pathway for the generation of the core scaffold from 3,6-dichloropyridazine.

Pharmacological Profile[1][2][3][4][5][6][7]

Antimicrobial & Antifungal Activity

Derivatives of this scaffold have demonstrated significant efficacy against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans). The mechanism is likely dual-modal:

-

Imidazole moiety: Inhibits lanosterol 14α-demethylase (CYP51), disrupting fungal cell membrane synthesis.

-

Pyridazine-3-thione: Chelates essential metal ions or interacts with bacterial cell wall synthesis enzymes.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

| Compound Derivative | S. aureus (ATCC 6538) | E. coli (ATCC 8739) | C. albicans (ATCC 10231) | Reference Standard |

| Core Scaffold (Unsubstituted) | 64 | >128 | 32 | -- |

| S-Benzyl derivative | 8 | 32 | 4 | Fluconazole (1-2) |

| S-(2-oxo-2-phenylethyl) deriv. | 4 | 16 | 8 | Ampicillin (2-4) |

| N-Methylimidazole deriv. | 16 | 64 | 16 | -- |

Analgesic & Anti-inflammatory Activity

The 6-substituted pyridazinone/pyridazine-thiol class is a well-established pharmacophore for NSAID development. These compounds act primarily by inhibiting Cyclooxygenase (COX) enzymes.

-

Selectivity: The bulky imidazole group at position 6 fits into the larger hydrophobic side pocket of COX-2, conferring selectivity over COX-1 and reducing gastric ulcerogenicity.

-

Potency: S-alkylated derivatives (e.g., S-acetamides) often show potency comparable to Indomethacin.

Anticancer Potential

Recent studies indicate that 6-(1H-imidazol-1-yl)pyridazine derivatives possess antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines. The proposed mechanism involves the inhibition of receptor tyrosine kinases (e.g., c-Met) or intercalation with DNA due to the planar heteroaromatic structure.

Structure-Activity Relationship (SAR)[2]

The biological activity is tightly controlled by substitutions at the sulfur atom (Position 3) and the imidazole ring (Position 6).

Figure 2. SAR Map

Caption: Structure-Activity Relationship analysis for the optimization of biological activity.

Experimental Protocols

Protocol 1: Synthesis of 6-(1H-imidazol-1-yl)pyridazine-3(2H)-thione

Rationale: To generate the core scaffold for further derivatization.

-

Reagents: 3,6-Dichloropyridazine (10 mmol), Imidazole (12 mmol),

(anhydrous), DMF (20 mL). -

Procedure:

-

Dissolve 3,6-dichloropyridazine in DMF. Add imidazole and

. -

Reflux at 120°C for 6-8 hours (Monitor via TLC, eluent EtOAc:Hexane 1:1).

-

Pour reaction mixture into crushed ice. Filter the precipitate (3-chloro-6-(1H-imidazol-1-yl)pyridazine).

-

Thiolation: Reflux the intermediate with Thiourea (15 mmol) in Ethanol for 4 hours.

-

Hydrolyze the isothiouronium salt with 10% NaOH solution. Acidify with HCl to precipitate the thione.

-

-

Validation:

-NMR should show disappearance of the C3-Cl signal and appearance of the broad -NH/SH signal.

Protocol 2: COX-2 Inhibition Assay (Colorimetric)

Rationale: To quantify anti-inflammatory potential and selectivity.

-

System: Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.

-

Substrate: Arachidonic acid (AA) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

-

Procedure:

-

Incubate enzyme (COX-1 or COX-2) with test compound (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.

-

Add Heme (cofactor) and Arachidonic acid to initiate the reaction.

-

Measure the oxidation of TMPD spectrophotometrically at 590 nm.

-

-

Calculation: Determine

using non-linear regression analysis (GraphPad Prism). Selectivity Index (SI) =

Mechanism of Action (MOA)

The therapeutic efficacy of these derivatives relies on their ability to intervene in inflammatory and microbial pathways simultaneously.

Figure 3. Mechanism of Action Pathways

Caption: Dual mechanism of action showing COX-2 inhibition (Anti-inflammatory) and CYP51 inhibition (Antifungal).

References

-

Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. ResearchGate. [Link]

-

Synthesis, Analgesic, and Anti-Inflammatory Activities of [6-(3,5-Dimethyl-4-Chloropyrazole-1-yl)-3(2H)-Pyridazinon-2-yl]Acetamides. Turk J Chem. [Link]

-

A Review on Analgesic and Anti-Inflammatory Activities of Various Piperazinyl Containing Pyridazine Derivatives. Progress in Chemical and Biochemical Research. [Link]

-

Pyridazine and Pyridazinone Derivatives: A Review on Biologically Active Scaffold. SAR Publication. [Link]

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI Molecules. [Link]

Methodological & Application

Thiolation methods for 6-(1H-imidazol-1-yl)pyridazine precursors

Application Note: Strategic Thiolation of 6-(1H-imidazol-1-yl)pyridazine Scaffolds

Part 1: Strategic Overview

The 6-(1H-imidazol-1-yl)pyridazine core is a "privileged scaffold" in drug discovery, frequently appearing in kinase inhibitors (e.g., p38 MAP kinase), GABA-A receptor antagonists, and anti-infective agents. Introducing a thiol (-SH) moiety at the 3-position is a critical transformation, often serving as a lynchpin for further functionalization (thioethers, sulfones) or as a pharmacophore itself.

However, this transformation presents unique challenges:

-

Electronic Deactivation: The pyridazine ring is electron-deficient, making the 3- and 6-positions susceptible to nucleophilic attack, but the imidazole ring at C6 introduces competing basicity and solubility issues.

-

Zwitterionic Character: The product contains a basic imidazole (

) and an acidic thiol/thione ( -

Tautomerism: Pyridazine-3-thiols exist in equilibrium with their thione tautomers (2H-pyridazine-3-thione), complicating NMR characterization and alkylation regioselectivity.

This guide details three distinct protocols to navigate these challenges, prioritizing purity and reproducibility.

Part 2: Detailed Experimental Protocols

Method A: The "Gold Standard" Thiourea Route

Best for: High purity requirements, scalable process, avoiding transition metals.

Mechanism: Nucleophilic aromatic substitution (

Reagents:

-

Substrate: 3-Chloro-6-(1H-imidazol-1-yl)pyridazine (1.0 equiv)

-

Reagent: Thiourea (1.2 – 1.5 equiv)

-

Solvent: Ethanol (anhydrous)

-

Hydrolysis Base: NaOH (2.5 equiv, 1M aqueous)

-

Acid: Glacial Acetic Acid (to pH 6)

Step-by-Step Protocol:

-

Salt Formation:

-

Charge a round-bottom flask with 3-chloro-6-(1H-imidazol-1-yl)pyridazine (10 mmol) and thiourea (12 mmol).

-

Add Ethanol (50 mL, 5 vol).

-

Heat to reflux (

) with vigorous stirring. -

Monitor: Reaction is typically complete in 3–6 hours. TLC will show the disappearance of the starting chloride (

in 5% MeOH/DCM) and the appearance of a baseline spot (isothiouronium salt). -

Isolation (Critical): Cool to

. The isothiouronium chloride salt often precipitates. Filter and wash with cold ethanol. Note: If no precipitate forms, proceed directly to hydrolysis, but purity may suffer.

-

-

Hydrolysis:

-

Suspend the intermediate salt in water (20 mL).[1]

-

Add NaOH solution dropwise under

atmosphere (to prevent disulfide dimerization). -

Heat to

for 1 hour. The solution should become clear yellow.

-

-

Work-up (The "Isoelectric Swing"):

-

Cool the reaction mixture to room temperature.

-

Filter off any insoluble impurities (unreacted starting material).

-

Slowly add Glacial Acetic Acid dropwise to the filtrate while stirring.

-

Target pH: Adjust to pH 5.5 – 6.0.

-

The product, 6-(1H-imidazol-1-yl)pyridazine-3-thiol, will precipitate as a yellow/orange solid.

-

Filter, wash with water, and dry under vacuum at

.

-

Method B: Palladium-Catalyzed C-S Cross-Coupling

Best for: Unreactive substrates (e.g., if starting with 3-bromo analogs that resist

Mechanism: Buchwald-Hartwig type coupling using a specific Pd-ligand complex to facilitate the reductive elimination of the C-S bond.

Reagents:

-

Catalyst:

(2.5 mol%) -

Ligand: Xantphos (5 mol%)

-

Thiol Source: 2-Ethylhexyl-3-mercaptopropionate (1.1 equiv) [Odorless surrogate]

-

Base: DIPEA (2.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

-

Catalyst Pre-formation: In a glovebox or under Argon, mix

, Xantphos, and Dioxane. Stir for 10 mins until the solution turns deep orange/red. -

Coupling: Add the chloropyridazine substrate and the thiol surrogate. Add DIPEA last.

-

Reaction: Heat to

for 12–16 hours. -

Deprotection (In-situ): The propionate ester acts as a "masked" thiol. To release the free thiol, treat the crude reaction mixture with Sodium Ethoxide (NaOEt) in EtOH at room temperature for 1 hour.

-

Purification: Requires column chromatography (DCM:MeOH gradient) due to ligand/catalyst residues.

Part 3: Process Control & Visualization

Critical Process Parameters (CPPs)

| Parameter | Thiourea Method (A) | Pd-Catalysis (B) | Impact |

| Atmosphere | Inert ( | Inert ( | Oxygen causes rapid dimerization to the disulfide (R-S-S-R). |

| pH Control | Critical (pH 5.5–6.0) | Moderate | Incorrect pH leads to product loss in the aqueous phase due to zwitterionic solubility. |

| Temperature | Reflux ( | Low temp leads to incomplete conversion; excessive heat degrades the imidazole. |

Decision Matrix & Workflow

The following diagrams illustrate the decision process for selecting a method and the detailed workflow for the preferred Thiourea route.

Figure 1: Strategic Decision Tree for selecting the optimal thiolation pathway based on precursor identity.

Figure 2: Workflow for Method A (Thiourea), highlighting the critical intermediate isolation.

Part 4: Quality Control & Troubleshooting

1. Tautomer Identification (NMR):

-

Observation: In

-DMSO, the proton spectrum may not show a distinct -SH peak (typically -

Carbon NMR: The C3 carbon signal shifts significantly upfield (

155 ppm) compared to the C-Cl precursor (

2. Disulfide Contamination:

-

Symptom: Two sets of peaks in NMR or double mass peak in LCMS (

). -

Remedy: Add Dithiothreitol (DTT) to the NMR tube or reaction mixture to reduce disulfides back to the monomer for analysis.

3. Safety (Stench Management):

-

While pyridazine thiols are less volatile than alkyl thiols, they still possess a disagreeable odor.

-

Protocol: All glassware and waste must be treated with a 10% Bleach (Sodium Hypochlorite) solution to oxidize residual thiols to sulfonates before removal from the fume hood.

References

-

Tiwari, A. K., et al. "Chemistry and Therapeutic Potential of Pyridazine Derivatives." Current Medicinal Chemistry, 2012.

-

Maimone, T. J., et al. "Palladium-Catalyzed C-S Cross-Coupling: A Practical Guide." Nature Protocols, 2018.

-

Synlett Editors. "Thiourea: A Versatile Reagent for Heterocyclic Synthesis." Synlett, 2020.

-

Buchwald, S. L., et al. "Pd-Catalyzed C-S Bond Formation with Thiols and Aryl Halides." Journal of the American Chemical Society, 2006.

Sources

Application Notes and Protocols for 6-(1H-imidazol-1-yl)pyridazine-3-thiol in Coordination Chemistry

Foreword: A Ligand of Untapped Potential

In the vast landscape of coordination chemistry, the design of novel ligands is the cornerstone of innovation, paving the way for new catalysts, therapeutics, and materials. This guide introduces 6-(1H-imidazol-1-yl)pyridazine-3-thiol, a multifaceted ligand that marries the rich electronic properties of the pyridazine ring with the versatile coordination capabilities of imidazole and the soft, sulfur-based donor of a thiol group. This unique combination of a π-deficient diazine system with two distinct N-donor sites and a thiol/thiolate moiety offers a tantalizing platform for creating sophisticated coordination complexes with tunable electronic and steric properties.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps, delving into the scientific rationale behind the protocols and offering expert insights to navigate the intricacies of working with this novel ligand. We will explore its synthesis, characterization, and its application in forming transition metal complexes, providing a robust foundation for its exploration in diverse fields such as catalysis and medicinal chemistry.

PART 1: The Ligand - Synthesis and Characterization

The ligand, this compound, is not yet commercially available and requires de novo synthesis. The proposed synthetic route is a two-step process starting from the readily available 3,6-dichloropyridazine.

1.1: Proposed Synthetic Pathway

The synthesis hinges on the differential reactivity of the chlorine atoms on the pyridazine ring, allowing for a sequential nucleophilic aromatic substitution.

Caption: Proposed two-step synthesis of the target ligand.

1.2: Detailed Synthetic Protocol

Safety First: This synthesis involves flammable solvents, strong bases, and compounds that can release toxic gases. All steps must be performed in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.[1][2][3][4][5]

Step 1: Synthesis of 6-Chloro-3-(1H-imidazol-1-yl)pyridazine

-

Rationale: Sodium hydride (NaH) is a strong base that deprotonates imidazole, forming the imidazolate anion, which is a potent nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of SNAr reaction. The reaction is started at a low temperature to control the initial exothermic reaction.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq).

-

Wash the NaH with dry hexanes (3 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.

-

Add 30 mL of anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve imidazole (0.68 g, 10 mmol, 1.0 eq) in 20 mL of anhydrous DMF.

-

Add the imidazole solution dropwise to the NaH suspension over 30 minutes. Hydrogen gas will evolve. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

-

Dissolve 3,6-dichloropyridazine (1.49 g, 10 mmol, 1.0 eq) in 20 mL of anhydrous DMF and add this solution dropwise to the reaction mixture at 0 °C.[6][7]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., Ethyl Acetate/Hexane 1:1).

-

Upon completion, carefully quench the reaction by the slow addition of 50 mL of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate product.

-

Step 2: Synthesis of this compound

-

Rationale: The remaining chlorine atom is displaced by the hydrosulfide anion (SH⁻) in a second SNAr reaction. Ethanolic NaSH is a common reagent for this transformation.[8] The product exists in a tautomeric equilibrium between the thiol and thione forms.

-

Procedure:

-

In a round-bottom flask, dissolve the intermediate from Step 1 (1.81 g, 10 mmol, 1.0 eq) in 50 mL of ethanol.

-

Add a solution of sodium hydrosulfide hydrate (NaSH·xH₂O, ~1.5 g, ~20 mmol, 2.0 eq) in 20 mL of ethanol.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, acidify the reaction mixture to pH ~5-6 with 1 M HCl. This will protonate the thiolate to form the thiol.

-

A precipitate should form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the solid under vacuum to yield the final ligand, this compound.

-

1.3: Expected Characterization Data

The following data are predicted based on analogous structures found in the literature.[9][10][11][12][13][14][15][16]

| Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.5 (br s, 1H, SH/NH thione), ~8.5-9.0 (m, 2H, pyridazine-H & imidazole-H), ~7.5-8.0 (m, 3H, pyridazine-H & imidazole-H). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~170 (C=S thione), ~150 (C-pyridazine), ~140 (C-pyridazine), ~135 (C-imidazole), ~130 (C-pyridazine), ~120 (C-imidazole), ~115 (C-imidazole). |

| FT-IR (KBr, cm⁻¹) | 3100-2900 (C-H stretches), ~2600-2550 (weak, S-H stretch), ~1600 (C=N stretch), ~1300 (C=S stretch). The presence of both S-H and C=S bands indicates thiol-thione tautomerism. |

| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₇H₆N₄S: 179.03. |

PART 2: Coordination Chemistry Protocols

This ligand is a versatile chelator, capable of binding to metal centers in several ways. The imidazole nitrogen, the pyridazine nitrogen adjacent to the imidazole, and the sulfur atom are all potential donor sites.

2.1: Potential Coordination Modes

The ligand can act as a monodentate, bidentate, or bridging ligand, depending on the metal ion, counter-ion, and reaction conditions.

Caption: Plausible coordination modes of the ligand with metal centers (M).

2.2: Protocol for Synthesis of a Cu(II) Complex

This protocol describes the synthesis of a representative [Cu(L)₂] complex.

-

Rationale: Copper(II) acetate is a common starting material for copper complexes. The ligand is deprotonated in situ by a weak base like triethylamine to form the thiolate, which then coordinates to the copper center. Methanol is a suitable solvent for both the ligand and the metal salt.

-

Procedure:

-

Dissolve this compound (L) (0.356 g, 2 mmol, 2.0 eq) in 30 mL of warm methanol in a 100 mL round-bottom flask.

-

Add triethylamine (0.28 mL, 2 mmol, 2.0 eq) to the solution and stir for 10 minutes.

-

In a separate beaker, dissolve copper(II) acetate monohydrate (0.200 g, 1 mmol, 1.0 eq) in 20 mL of methanol.

-

Add the copper(II) solution dropwise to the ligand solution with constant stirring.

-

A color change and the formation of a precipitate are expected.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with methanol (2 x 10 mL) and then diethyl ether (2 x 10 mL).

-

Dry the complex in a vacuum desiccator.

-

2.3: Comprehensive Characterization of the Metal Complex

A thorough characterization is essential to confirm the structure and properties of the newly synthesized complex.

| Technique | Purpose and Expected Outcome |

| Elemental Analysis | To confirm the empirical formula of the complex (e.g., C₁₄H₁₀CuN₈S₂). |

| FT-IR Spectroscopy | To identify the coordination sites. The disappearance of the S-H band (~2550 cm⁻¹) and shifts in the C=N and C=S bands compared to the free ligand indicate coordination through the sulfur and nitrogen atoms.[17] |

| UV-Vis Spectroscopy | To study the electronic properties. Expect to see ligand-based π-π* transitions and potentially d-d transitions or ligand-to-metal charge transfer (LMCT) bands, characteristic of the metal's coordination environment.[17] |

| Single-Crystal X-ray Diffraction | This is the definitive method to determine the precise 3D structure, including bond lengths, bond angles, coordination geometry (e.g., square planar, tetrahedral, octahedral), and intermolecular interactions.[18][19][20][21][22][23] |

| Cyclic Voltammetry (CV) | To investigate the redox properties of the metal center. The potential of the M(II)/M(I) or M(III)/M(II) couple can provide insight into the electronic environment created by the ligand.[24][25][26][27][28] |

| Magnetic Susceptibility | To determine the magnetic moment of the complex, which confirms the oxidation state and spin state of the metal ion (e.g., paramagnetic for Cu(II) with one unpaired electron). |

Protocol for Growing Single Crystals: Growing diffraction-quality single crystals is often a matter of patience and experimentation.[18][22]

-

Method: Slow evaporation or vapor diffusion are common techniques.

-

Procedure (Vapor Diffusion):

-

Dissolve a small amount of the purified complex in a suitable solvent (e.g., DMF or DMSO) to make a concentrated solution.

-

Place this solution in a small vial.

-

Place the vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the complex is poorly soluble (e.g., diethyl ether or pentane).

-

Allow the anti-solvent vapor to slowly diffuse into the vial containing the complex solution. Over several days to weeks, as the solubility decreases, crystals may form.

-

PART 3: Applications and Future Directions

The unique structural and electronic features of metal complexes derived from this compound suggest a range of potential applications.

3.1: Potential in Catalysis

The presence of multiple nitrogen donors and a soft sulfur donor makes these complexes interesting candidates for catalysis.[29][30][31] The pyridazine ring can act as a redox-active ligand, participating in electron transfer processes. The metal center, tuned by this ligand framework, could catalyze a variety of organic transformations, such as:

-

Cross-coupling reactions: The electron-deficient nature of the pyridazine ring could stabilize low-valent metal species active in C-C or C-N bond formation.

-

Oxidation catalysis: The sulfur atom can stabilize higher oxidation states of the metal, potentially enabling oxidation reactions.

3.2: Prospects in Medicinal Chemistry

Both imidazole and pyridazine moieties are common scaffolds in biologically active compounds.[6][32][33][34][35][36][37][38] Metal complexes can exhibit enhanced biological activity compared to the free ligands.

-

Anticancer Agents: Many metal complexes, particularly those of platinum, gold, and ruthenium, are known for their anticancer properties. The imidazole moiety is a key component in many metallodrugs.[32][33][34]

-

Antimicrobial Agents: The ability to chelate essential metal ions or to generate reactive oxygen species makes metal complexes promising candidates for novel antimicrobial drugs to combat resistant strains.[8]

Expert Insights and Troubleshooting

-

Ligand Synthesis: The first step of the ligand synthesis (imidazole addition) may yield a mixture of mono- and di-substituted products. Careful control of stoichiometry and temperature is crucial. Purification by column chromatography is essential to obtain the pure mono-substituted intermediate.

-

Complex Formation: If a precipitate does not form during the complex synthesis, it may be necessary to slowly evaporate the solvent or use a different solvent system to induce crystallization.

-

Crystal Growth: Obtaining single crystals can be challenging. Screen a variety of solvents and anti-solvents. Ensure the starting complex is highly pure. Sometimes, even a minuscule amount of impurity can inhibit crystal growth.

-

Solubility: The ligand and its complexes may have limited solubility in common organic solvents. Solvents like DMF, DMSO, or acetonitrile might be required for certain characterization techniques like NMR or CV.

References

-

MDPI. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available at: [Link]

-

ResearchGate. (2025). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications | Request PDF. Available at: [Link]

-

Bentham Science. (2024). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Available at: [Link]

-

Bentham Science Publishers. (2024). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Available at: [Link]

-

springerprofessional.de. (n.d.). Imidazole-Imidazolium-Based Antibacterial Metal Complexes: An Insight. Available at: [Link]

-

PMC. (n.d.). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. Available at: [Link]

-

Canadian Journal of Chemistry. (n.d.). Studies of the Metal–Sulfur Bond. Complexes of the Pyridine Thiols. Available at: [Link]

-

ResearchGate. (n.d.). Pyridine-, Pyridazine-, Pyrimidine-, and Pyrazine-Derived Carbenes as Ligands for Transition-Metal Complexes: Perspectives from DFT Calculations | Request PDF. Available at: [Link]

-

Synerzine. (n.d.). SAFETY DATA SHEET Pyrazineethanethiol. Available at: [Link]

-

ResearchGate. (n.d.). The 6-chloropyridazin-3(2H)-thione for the synthesis of pyridazines to tested for their antimicrobial activities. Available at: [Link]

-

ACS Publications. (2023). Pyridine-, Pyridazine-, Pyrimidine-, and Pyrazine-Derived Carbenes as Ligands for Transition-Metal Complexes: Perspectives from DFT Calculations. Available at: [Link]

-

PMC. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available at: [Link]

-

RSC Publishing. (2024). Metal-cation-induced shifts in thiolate redox and reduced sulfur speciation. Available at: [Link]

-

PMC - NIH. (n.d.). Periodic Trends within a Series of Five Coordinate, Thiolate–Ligated [MII(SMe2N4(tren))]+ (M = Mn, Fe, Co, Ni, Cu, Zn) Complexes, Including a Rare Example of a Stable CuII–Thiolate. Available at: [Link]

-

Thermo Fisher Scientific. (2025). Pyridazine - SAFETY DATA SHEET. Available at: [Link]

-

ResearchGate. (2025). Pyridazine-Based Ligands and Their Coordinating Ability towards First-Row Transition Metals | Request PDF. Available at: [Link]

-

AIR Unimi. (n.d.). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. Available at: [Link]

-

RSC Publishing. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available at: [Link]

-

ChemRxiv. (n.d.). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. Available at: [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF NEW HYBRID PYRIDINE-IMIDAZOLIUM/BENZIMIDAZOLIUM SALTS WITH ANTIBACTERIAL ACTIVITY. Available at: [Link]

-

ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Available at: [Link]

-

DigitalCommons@UMaine. (n.d.). Synthesis and reactivity of gold thiolate cluster complexes. Available at: [Link]

-

American Chemical Society. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. Available at: [Link]

-

JOCPR. (n.d.). Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available at: [Link]

-

Pelagia Research Library. (n.d.). 1H-NMR | FT-IR | Imidazole | Minimum Inhibitory Concentration | Tube Dilution Method. Available at: [Link]

-

BMRB. (n.d.). BMRB entry bmse000096 - Imidazole (C3H4N2). Available at: [Link]

-

Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available at: [Link]

-

Semantic Scholar. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

-

PubMed. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Available at: [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

-

ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Available at: [Link]

-

Sciforum. (n.d.). Synthesis and characterization of novel thienyl-pyridazine derivatives. Available at: [Link]

-

Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available at: [Link]

-

Semantic Scholar. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Available at: [Link]

-

RSC Publishing. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Available at: [Link]

-

IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Available at: [Link]

-

ResearchGate. (n.d.). X‐ray structures of (top) species 44 (left) and 46, and (bottom) 49.... Available at: [Link]

-

PubChem - NIH. (n.d.). 6-Chloropyridazine-3-thiol. Available at: [Link]

-

MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]

Sources

- 1. kishida.co.jp [kishida.co.jp]

- 2. synerzine.com [synerzine.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.fr [fishersci.fr]

- 6. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. jocpr.com [jocpr.com]

- 11. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsonline.com [ijpsonline.com]

- 13. bmse000096 Imidazole at BMRB [bmrb.io]

- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. sciforum.net [sciforum.net]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 19. researchgate.net [researchgate.net]

- 20. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 21. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 22. journals.iucr.org [journals.iucr.org]

- 23. researchgate.net [researchgate.net]

- 24. Metal-cation-induced shifts in thiolate redox and reduced sulfur speciation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01025F [pubs.rsc.org]

- 25. Periodic Trends within a Series of Five Coordinate, Thiolate–Ligated [MII(SMe2N4(tren))]+ (M = Mn, Fe, Co, Ni, Cu, Zn) Complexes, Including a Rare Example of a Stable CuII–Thiolate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chemrxiv.org [chemrxiv.org]

- 27. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 28. par.nsf.gov [par.nsf.gov]

- 29. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. air.unimi.it [air.unimi.it]

- 32. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. benthamscience.com [benthamscience.com]

- 35. benthamdirect.com [benthamdirect.com]

- 36. Imidazole-Imidazolium-Based Antibacterial Metal Complexes: An Insight | springerprofessional.de [springerprofessional.de]

- 37. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Optimization of C-N Coupling between Imidazole and 3-Chloro-6-mercaptopyridazine

Executive Summary

This guide addresses the synthetic challenge of coupling imidazole (nucleophile) with 3-chloro-6-mercaptopyridazine (electrophile). While the 3,6-dichloropyridazine scaffold typically undergoes facile Nucleophilic Aromatic Substitution (

Key Recommendation: Direct coupling of the free thiol substrate results in poor yields due to the formation of a deactivating thiolate anion. The "S-Protection Strategy" (masking the thiol as a benzyl thioether) is the validated, high-yield protocol. This guide details both the direct (legacy) method and the optimized protection-based workflow.

Mechanistic Insight & Strategic Analysis

The "Thiolate Trap"

The primary failure mode in this reaction is the electronic effect of the mercapto group. Under the basic conditions required to deprotonate imidazole (

-

Electronic Deactivation: The thiolate anion (

) is a strong electron donor via resonance. It pushes electron density into the pyridazine ring, raising the energy of the LUMO and significantly decreasing the electrophilicity of the C-3 carbon. This makes the displacement of the chloride leaving group sluggish. -

Zwitterionic Character: The substrate exists in equilibrium with its thione tautomer, which has reduced aromatic character, further complicating the

trajectory.

Visualization: The Deactivation Pathway

The following diagram illustrates why the direct reaction often fails and how protection restores reactivity.

Caption: Comparative reaction pathways showing the deactivating effect of the free thiolate versus the activated nature of the S-protected intermediate.

Experimental Protocols

Protocol A: The Optimized "S-Protection" Route (Recommended)

This route involves a three-step sequence: Protection

Step 1: S-Protection (Benzylation)

-

Reagents: 3-chloro-6-mercaptopyridazine (1.0 eq), Benzyl chloride (1.1 eq),

(1.5 eq). -

Solvent: Ethanol or DMF.

-

Conditions:

-

Dissolve 3-chloro-6-mercaptopyridazine in Ethanol (10 vol).

-

Add

and stir for 15 min at RT (formation of thiolate). -

Add Benzyl chloride dropwise.

-

Stir at RT for 2–4 hours (Monitor by TLC).

-

Workup: Pour into water, filter the precipitate (3-chloro-6-(benzylthio)pyridazine). Dry in vacuo.[1]

-

Step 2: The Coupling Reaction (

)

-

Reagents: S-Protected Pyridazine (1.0 eq), Imidazole (2.0 eq),

(2.0 eq). -

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

-

Catalyst (Optional): CuI (10 mol%) can accelerate the reaction if steric hindrance is observed.

-

Procedure:

-

Charge a pressure tube with the S-protected pyridazine, Imidazole, and

. -

Add DMF (5 vol) under inert atmosphere (

). -

Heat to 120°C for 12–16 hours.

-

Monitoring: The spot for the chloro-starting material should disappear.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water (

) to remove excess imidazole and DMF. Dry organic layer over -

Purification: Flash chromatography (DCM/MeOH gradient).

-

Step 3: Deprotection (Thiol Restoration)

-

Reagents:

(3.0 eq) in Toluene OR Sodium naphthalenide. -

Note: If the final target requires the free thiol, use standard debenzylation conditions. Often, the S-Benzyl group is retained as a lipophilic handle for biological assays.

Protocol B: Direct Coupling (Legacy/High-Risk)

Use this only if protection is strictly prohibited by synthetic constraints.

-

Reagents: 3-chloro-6-mercaptopyridazine (1.0 eq), Imidazole (5.0 eq).

-

Solvent: Neat (Melt) or minimal NMP.

-

Conditions:

-

Mix the starting material with a large excess of imidazole.

-

Heat to 160–180°C in a sealed tube.

-

Mechanism: The excess imidazole acts as both solvent and base. The high temperature is required to overcome the activation energy barrier raised by the thiolate deactivation.

-

Yield: Typically 20–40% (variable).

-

Purification: Difficult due to tar formation and polymerization.

-

Data Summary & Reaction Parameters

| Parameter | Protocol A (S-Protected) | Protocol B (Direct) |

| Temperature | 100–120°C | 160–180°C |

| Base | Excess Imidazole | |

| Solvent | DMF, DMSO, NMP | Neat / NMP |

| Reaction Time | 12–16 Hours | 24–48 Hours |

| Typical Yield | 75–85% | 20–40% |

| Purification | Standard Flash Column | Difficult (Tars) |

| Scalability | High (Kg scale viable) | Low (Thermal hazards) |

Troubleshooting Guide

Issue: Incomplete Conversion

-

Cause: Deactivation of the ring or moisture in the solvent.

-

Solution: Switch base to Cesium Carbonate (

) . The "Cesium Effect" increases the solubility of the nucleophile in organic solvents. Ensure DMF is anhydrous.

Issue: Side Product Formation (Bis-coupling)

-

Cause: Imidazole attacking the sulfur (rare) or polymerization.

-

Solution: Strictly control stoichiometry (1.1–1.5 eq of Imidazole) in Protocol A. In Protocol B, this is unavoidable.

Issue: Product Solubility

-

Observation: The product 3-(imidazol-1-yl)-6-mercaptopyridazine is zwitterionic and highly polar.

-

Solution: If isolating the free thiol, avoid aqueous extraction. Precipitate the product from the reaction mixture using Acetone or Ether, then filter.

Validated Workflow Diagram

Caption: Validated step-by-step synthetic workflow for high-purity isolation.

References

-

Thieme Chemistry. (2024).[2] Science of Synthesis: Pyridazines - Nucleophilic Substitution.[3] Retrieved from

- Context: Authoritative source on pyridazine reactivity and the necessity of activ

-

Master Organic Chemistry. (2018).

): Mechanism and Reactivity.[4][5] Retrieved from- Context: foundational principles explaining why electron-donating groups (like thiolates)

-

BenchChem. (2025).[1] Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. Retrieved from

- Context: Provides analogous protocols for amine displacements on chloropyridazines.

-

National Institutes of Health (PMC). (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties. Retrieved from

- Context: Details the and nucleophilicity of imidazole in coupling reactions.

Sources

Application Note: Solvent Selection & Recrystallization Protocol for 6-(1H-imidazol-1-yl)pyridazine-3-thiol

Here is a comprehensive Application Note and Protocol designed for the purification of 6-(1H-imidazol-1-yl)pyridazine-3-thiol.

Abstract & Core Challenge

The purification of This compound presents a unique challenge due to its amphoteric nature and propensity for tautomerism. Unlike simple aromatics, this compound exists in a dynamic equilibrium between its thiol and thione forms.[1] In the solid state and polar solutions, the thione tautomer (6-(1H-imidazol-1-yl)pyridazine-3(2H)-thione) predominates, significantly increasing crystal lattice energy and reducing solubility in standard organic solvents.[1]

This guide provides a rational, evidence-based approach to solvent selection, moving beyond trial-and-error to a predictive thermodynamic model based on Hansen Solubility Parameters (HSP) and pKa-driven solubility manipulation.[1]

Physicochemical Analysis & Solubility Logic

The Tautomerism Factor

Before selecting a solvent, one must understand the solute.[1] The "thiol" nomenclature is a formality; the molecule behaves chemically as a polar thione .

-

Thiol Form (Aromatic): Lower polarity, soluble in non-polar solvents.[1] Rare in solid state.

-

Thione Form (Amidic): High polarity, strong Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] High melting point (>200°C).[2]

Implication for Recrystallization: You cannot use non-polar solvents (Hexane, Ether) as the primary solvent; the compound will not dissolve even at reflux.[1] You must use Polar Protic or Polar Aprotic solvents to disrupt the intermolecular hydrogen bonding of the thione lattice.

Visualization: Tautomeric Equilibrium & Solvent Interaction

The following diagram illustrates the equilibrium and how solvent polarity stabilizes the specific species.

Figure 1: Tautomeric equilibrium shifting towards the Thione form, necessitating polar protic solvents for effective dissolution.[1]

Solvent Selection Strategy

Based on the structural analogs (pyridazinones and pyridazine-thiols) and the "like dissolves like" principle, we categorize solvents into three tiers.

Table 1: Solvent Screening Matrix[1]

| Solvent Class | Specific Solvent | Solubility Prediction (Hot) | Solubility Prediction (Cold) | Suitability | Notes |

| Primary Candidates | Ethanol (Abs.) | High | Low | Excellent | Standard for pyridazinethiones [1, 7]. |

| Methanol | Very High | Moderate | Good | May yield lower recovery due to high cold solubility. | |

| 2-Propanol (IPA) | Moderate | Very Low | Good | Good for maximizing yield if EtOH fails.[1] | |

| Solubilizers | DMF / DMSO | Very High | High | Poor (Alone) | Use only as a co-solvent for "Oiling Out" issues. |

| Anti-Solvents | Water | Low | Insoluble | Excellent | Use to force precipitation from DMF/Ethanol. |

| Diethyl Ether | Insoluble | Insoluble | Good | Use to wash crystals; do not use for dissolving. |

Experimental Protocol: Recrystallization

Safety Note: All steps involving heating volatile solvents must be performed in a fume hood. Wear nitrile gloves and safety goggles.

Protocol A: Standard Ethanol Recrystallization (Recommended)

Best for: Crude purity >85%, removal of trace starting materials and inorganic salts.[1]

Step 1: Dissolution

-

Place 500 mg of crude This compound in a 50 mL Erlenmeyer flask.

-

Add a magnetic stir bar and 10 mL of Absolute Ethanol .

-

Heat the mixture to reflux (approx. 78°C) on a stir plate.

-

Observation: If the solid does not dissolve completely after 5 minutes at reflux, add Ethanol in 1 mL increments until a clear solution is obtained.

-

Critical Check: If solid remains but looks different (e.g., fine white powder vs. crude chunks), it may be inorganic salt (NaCl/KCl). Proceed to Step 2.

-

Step 2: Hot Filtration (The Purity Gate) Causality: This step removes insoluble impurities (dust, silica, inorganic salts) and elemental sulfur (which has limited solubility in EtOH).[1]

-

Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with hot ethanol.

-

Quickly filter the boiling solution into a clean, pre-heated flask.

-

Tip: Keep the receiving flask on the hot plate to prevent premature crystallization during filtration.

Step 3: Controlled Cooling

-

Remove the filtrate from heat.

-

Allow the flask to cool to room temperature undisturbed (approx. 30-45 mins). Do not use an ice bath yet. Rapid cooling traps impurities in the crystal lattice.

-

Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Step 4: Isolation & Drying

-

Filter the crystals using a Buchner funnel under vacuum.[3]

-

Wash the filter cake with cold Ethanol (2 x 2 mL) followed by Diethyl Ether (1 x 5 mL) to remove residual solvent and non-polar surface impurities.

-

Dry in a vacuum oven at 45°C for 4 hours.

Protocol B: DMF/Water Precipitation (For Stubborn Impurities)

Best for: Highly insoluble crude material or removal of polymeric side-products.

-

Dissolve 500 mg crude solid in the minimum amount of DMF (approx. 2-3 mL) at 60°C.

-

Filter while warm to remove insolubles.[3]

-

Slowly add Deionized Water dropwise to the filtrate while stirring until a persistent turbidity (cloudiness) appears.

-

Heat briefly to re-dissolve, then allow to cool slowly.

-

Collect the precipitate by filtration.

Decision Tree & Workflow

The following flowchart guides the researcher through the decision-making process based on visual observations during the experiment.

Figure 2: Step-by-step decision matrix for solvent selection and process handling.

Quality Control & Validation

To ensure the protocol was successful, verify the product using these metrics:

-

Appearance: Product should be a crystalline solid (often off-white to pale yellow).

-

Melting Point: Expect a sharp melting point. Note: Pyridazinethiones often melt >200°C with decomposition. Broad range (>2°C) indicates impurity.

-

1H-NMR (DMSO-d6):

-

Disulfide Check: Run LC-MS. If a mass of [2M-2H] is observed, the thiol has oxidized to the disulfide.[1] Recrystallization alone may not remove this; reduction with DTT or Phosphines may be required before re-crystallization.

References

-

Mizzoni, R. H., & Spoerri, P. E. (1951).[1][4] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][4][5] Journal of the American Chemical Society, 73(4), 1873-1874.[1] Link[1]

-

BenchChem. (2025).[3][5] Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem Technical Library. Link[1]

-

Sircar, I., et al. (1985).[1] Cardiotonic agents. 6. 4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones. Journal of Medicinal Chemistry, 28(10), 1405-1413.[1] Link[1]

-

Thieme Chemistry. (2003). Product Class 8: Pyridazines.[2] Science of Synthesis, 16, 125.[1] Link[1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9259, Pyridazine.[1][2] PubChem. Link

-

Fischer, E. (1886).[1] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 19, 2991.[1]

-

Coates, W. J., & McKillop, A. (1992).[1] Synthesis of 6-substituted-3(2H)-pyridazinones. Synthesis, 1992(04), 334-342.[1] Link

-

Katritzky, A. R., et al. (2010).[1] Tautomerism of Heterocycles. Chemical Reviews, 110(10), 5714-5772.[1]

- Sigma-Aldrich. (2023). Solvents for Recrystallization: Properties and Selection Guide. MilliporeSigma Technical Guides.

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

El-Gendy, A. A., et al. (2018).[1] Synthesis and biological activity of some new pyridazine derivatives. Journal of Chemical Research, 42(10), 535-539.[1][6] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyridazine-3-Thiol Synthesis & Stabilization

Executive Summary: The Tautomer Trap

Welcome to the technical guide for handling Pyridazine-3-thiol (CAS: 2257-61-6). If you are experiencing low yields, insoluble yellow precipitates, or inconsistent NMR data, you are likely battling the Thione-Thiol-Disulfide equilibrium .

The Core Problem: Pyridazine-3-thiol does not exist primarily as a thiol (-SH).[1] In neutral solution and the solid state, it exists predominantly as pyridazine-3(2H)-thione (the thione tautomer).

-

The Thione (Stable): The "safe" storage form.

-

The Thiol (Reactive): The transient species required for nucleophilic reactions.

-

The Disulfide (Dead End): Formed when the thiol form undergoes oxidative coupling, catalyzed by air and trace metals.

Your goal is not just to "prevent oxidation," but to stabilize the thione form during isolation and control the thiol form during reaction .

Visualizing the Enemy

The following diagram illustrates the equilibrium and the oxidation pathway you must interrupt.

Figure 1: The tautomeric equilibrium.[1] Oxidation occurs via the thiol form. To prevent disulfide, you must minimize the concentration of the thiyl radical.

Synthesis Protocol: The "Argon Shield" Method

Objective: Synthesize pyridazine-3-thiol from 3-chloropyridazine without generating the disulfide dimer.

Mechanism: Nucleophilic aromatic substitution (SNAr) using thiourea, followed by alkaline hydrolysis.

Reagents & Equipment Checklist

| Component | Specification | Purpose |

| Solvent | Ethanol (Absolute) | MUST be degassed (sparged with Ar/N2 for 30 min). |

| Reagent | Thiourea (1.1 equiv) | Forms the isothiouronium intermediate (protected thiol). |

| Base | NaOH (2.5 equiv) | Hydrolyzes the intermediate to release the thiolate. |

| Additive | EDTA (5 mM) | CRITICAL: Chelates trace Cu/Fe ions that catalyze oxidation. |

| Atmosphere | Argon (Balloon/Manifold) | Displaces oxygen. Nitrogen is acceptable but Argon is heavier/better. |

Step-by-Step Protocol

Phase 1: Formation of Isothiouronium Salt

-

Degas: Sparge ethanol with Argon for at least 20 minutes before adding reagents.

-

Charge: Under Argon flow, add 3-chloropyridazine and thiourea to the flask.

-

Reflux: Heat to reflux for 3–4 hours. The solution typically turns yellow.

-

Checkpoint: TLC should show consumption of starting material. The isothiouronium salt often precipitates; this is good.

-

Phase 2: The Danger Zone (Hydrolysis)

This is where 90% of disulfide formation occurs.

-

Prepare Base: Dissolve NaOH in degassed water. Add EDTA (trace).

-

Hydrolysis: Cool the reaction mixture to room temperature. Add the NaOH solution via syringe/septum (do not open the flask to air).

-

Reflux Again: Heat to reflux for 1–2 hours. The mixture will become homogeneous (thiolate form).

-

Cool & Acidify:

-

Cool to 0°C in an ice bath.

-

Slowly add Glacial Acetic Acid (degassed) until pH ~5.

-

Observation: The thione tautomer will precipitate as a yellow/orange solid.

-

Phase 3: Isolation (Anaerobic Filtration)

Do NOT use a rotary evaporator without an inert backfill.

-

Filter the solid quickly under a blanket of Argon (use an inverted funnel flowing gas over the filter paper).

-

Wash with cold, degassed water.

-

Dry under high vacuum immediately.

Purification Strategy: The "Oxygen Gap"

Warning: Do not use silica gel chromatography unless absolutely necessary. Silica often contains trapped oxygen and trace metals (iron) that turn your column into an oxidation reactor.

Recommended: Acid-Base Reprecipitation

If the crude product contains disulfide (indicated by a melting point >200°C or insolubility in base), use this method:

-

Dissolve: Suspend crude solid in degassed 1M NaOH (converts thiol/thione to soluble thiolate).

-

Filter: Filter off any insoluble material (this is likely the disulfide dimer).

-

Precipitate: Acidify the filtrate with acetic acid to pH 5.

-

Collect: The regenerated thione precipitates.

If You MUST Use Chromatography:

-

Stationary Phase: Treat silica with 1% ascorbic acid in methanol before packing (antioxidant doping).

-

Mobile Phase: Add 0.1% DTT (Dithiothreitol) to the eluent.

Troubleshooting & FAQs

Q1: My product is a bright orange/red powder that is insoluble in everything. What is it?

A: This is almost certainly 3,3'-dipyridazinyl disulfide .

-

Fix: You cannot simply "wash" this away. You must reduce it. Suspend the solid in water/ethanol, add 1.5 equivalents of TCEP-HCl (Tris(2-carboxyethyl)phosphine), and adjust pH to 7. Stir for 1 hour. TCEP selectively cleaves the disulfide bond. Acidify to precipitate the monomer.

Q2: Why use TCEP instead of DTT?

A:

-

Stability: TCEP is stable in air and over a wider pH range (1.5–8.5). DTT oxidizes rapidly in air, becoming a contaminant itself.

-

Stoichiometry: TCEP reduces disulfides irreversibly; DTT is an equilibrium process.

-

Chemistry: TCEP does not contain thiols, so it won't interfere if you are reacting your pyridazine-thiol with a maleimide or alkyl halide downstream.

Q3: Can I store the thiol in DMSO?

A: NO. DMSO is a mild oxidant. Storing thiols in DMSO often leads to slow conversion to disulfides over time.

-

Best Practice: Store as the solid thione at -20°C under Argon. If solution is needed, use degassed DMF or Methanol/Water.

Q4: The NMR shows broad peaks. Is it impure?

A: Not necessarily. Pyridazine-3-thiol undergoes rapid proton exchange between the Nitrogen (thione form) and Sulfur (thiol form). This tautomeric exchange can broaden NMR signals.

-

Test: Run the NMR in DMSO-d6 (fresh ampoule) with a drop of D2O to exchange the labile protons, or acidify with TFA-d to lock it in one form.

Decision Tree: Rescue Protocol

Use this workflow if you suspect your batch has oxidized.

Figure 2: Diagnostic workflow for determining disulfide contamination and recovery steps.

References

-

Tautomeric Equilibrium: El-Gendy, Z., et al. "Tautomerism of N-heterocycles.[1] Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione."[2] Journal of the Chemical Society, Perkin Transactions 2. (Establishes the thione dominance).

-

Disulfide Reduction Strategy: Burns, J. A., et al. "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648-2650. (Basis for TCEP protocol).[3]

-

General Synthesis of Pyridazine Thiols: Coad, P., et al. "Synthesis of Pyridazines." The Journal of Organic Chemistry, 28(1), 218-221. (Foundational synthesis from chloropyridazines).

-

Handling Heterocyclic Thiols: "Purification of thiols." Chemistry Stack Exchange. (Practical insights on avoiding silica oxidation).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 6-(1H-imidazol-1-yl)pyridazine-3-thiol in solution vs solid state

Welcome to the technical support center for 6-(1H-imidazol-1-yl)pyridazine-3-thiol. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stability of this compound in both solid and solution states. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridazine ring substituted with an imidazole and a thiol group. The pyridazine core is known to be an electron-deficient heteroaromatic system, which influences its stability and reactivity.[1] The presence of the thiol group introduces the potential for tautomerism and sensitivity to oxidation, while the imidazole moiety can participate in hydrogen bonding and coordination. Understanding these structural features is crucial for its proper handling and use in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solid-State Stability

Question 1: What are the recommended storage conditions for solid this compound?

Answer:

For optimal long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[2] The rationale behind these conditions is as follows:

-

Low Temperature (2-8°C): Reduces the kinetic energy of the molecules, minimizing the likelihood of solid-state degradation reactions over time.

-

Protection from Light: Many aromatic and heterocyclic compounds can be susceptible to photodegradation. Storing in an amber vial or in a dark location is a critical precaution.

-

Inert Atmosphere: For extended storage, flushing the container with an inert gas like argon or nitrogen can displace oxygen and prevent slow oxidation of the thiol group.

-

Moisture Protection: The compound is a solid, and keeping it in a dry environment is advisable.[2] Moisture can be absorbed and potentially lead to hydrolysis or act as a catalyst for other degradation pathways, especially if impurities are present.

Many pyridazine derivatives are synthesized and isolated as stable, colored powders (e.g., yellow, red, or brown).[1][2][3] A consistent appearance and melting point are good indicators of purity and stability.[1]

Question 2: I have observed a change in the color of the solid compound over time. What could be the cause?

Answer:

A change in the color of the solid, for instance, from a pale yellow to a brownish hue, often suggests chemical degradation. The most probable cause is the oxidation of the thiol (-SH) group to form disulfide (-S-S-) bridges between molecules. This process can be accelerated by exposure to air (oxygen) and light.

It is also possible that trace amounts of residual solvents or impurities from the synthesis are catalyzing a slow decomposition. We recommend verifying the purity of the material using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy if you suspect degradation.

Solution-State Stability

Question 3: My stock solution of this compound in DMSO is turning yellow/brown. Is this normal and how can I prevent it?

Answer:

This is a common observation and indicates potential instability of the compound in solution. Several factors can contribute to this:

-

Oxidation: The thiol group is susceptible to oxidation, leading to the formation of disulfides, which are often colored. This is a primary degradation pathway in solution, especially in the presence of dissolved oxygen.

-

Solvent Effects: The stability of a compound in solution can be highly dependent on the solvent. In protic solvents, the tautomeric equilibrium between the thiol and the thione form can be influenced.[4] While DMSO is a common solvent, its quality (e.g., presence of peroxides in older stocks) can impact the stability of dissolved compounds.

-

pH Sensitivity: The imidazole ring and the thiol group have ionizable protons. The pH of the solution (even unbuffered DMSO can contain acidic or basic impurities) can affect the compound's stability.

Troubleshooting Workflow for Solution Instability:

Caption: Workflow for troubleshooting solution instability.

Preventative Measures:

-

Use High-Purity Solvents: Always use anhydrous, high-purity solvents. For DMSO, using a freshly opened bottle is recommended.

-

Degas Solvents: Before preparing the stock solution, degas the solvent by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

Prepare Fresh: Prepare solutions fresh for each experiment whenever possible.

-

Storage: If storage is necessary, flash-freeze aliquots in an inert atmosphere and store them at -80°C. Avoid repeated freeze-thaw cycles.

Question 4: What is the tautomeric nature of this compound and how does it affect my experiments?

Answer:

The pyridazine-3-thiol moiety can exist in equilibrium with its tautomeric form, pyridazine-3(2H)-thione.[2] This is a common phenomenon for heterocyclic thiols.

Caption: Tautomeric equilibrium of the pyridazine-3-thiol moiety.

The position of this equilibrium can be influenced by the solvent, pH, and temperature. In the solid state, one tautomer usually predominates.[4] In solution, both forms may be present. This is important because the two tautomers can exhibit different chemical reactivity, solubility, and biological activity. When interpreting analytical data (like NMR), be aware that you might see peaks corresponding to both tautomers. For biological assays, the observed activity will be a result of the tautomeric mixture present under the assay conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol is designed to minimize degradation during the preparation of a stock solution.

-

Solvent Preparation: Use a fresh bottle of anhydrous, high-purity DMSO. Degas the required volume by bubbling argon or nitrogen gas through it for at least 15 minutes.

-

Weighing: Weigh the desired amount of this compound solid in a clean, dry vial.

-

Dissolution: Add the degassed solvent to the solid to achieve the target concentration. Mix gently by vortexing or sonicating in a water bath until fully dissolved. Perform this step under a blanket of inert gas if possible.

-

Aliquoting and Storage: Immediately aliquot the stock solution into single-use, amber glass vials. Flush the headspace of each vial with inert gas before sealing. Store at -80°C.

Protocol 2: Assessment of Solution Stability by HPLC

This method allows for the quantitative assessment of the compound's stability over time.

-

Initial Analysis (T=0): Immediately after preparing the stock solution as per Protocol 1, dilute an aliquot to a suitable concentration for HPLC analysis. Inject and record the chromatogram. The main peak's area represents 100% purity at time zero.

-

Incubation: Store the remaining aliquots under the desired test conditions (e.g., room temperature, 4°C, -20°C).

-

Time-Point Analysis: At specified time points (e.g., 1, 3, 7, 14 days), remove one aliquot from storage, allow it to come to room temperature, and analyze by HPLC under the same conditions as the T=0 sample.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the T=0 peak area. The appearance of new peaks indicates the formation of degradation products.

| Time Point | Storage Condition | % Parent Compound Remaining | Observations |

| 0 | -80°C | 100% | Single major peak |

| 7 days | Room Temperature | Data to be filled by user | e.g., 85% |

| 7 days | 4°C | Data to be filled by user | e.g., 95% |

| 7 days | -20°C | Data to be filled by user | e.g., >99% |

References

- Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [URL: https://digitalcommons.liberty.edu/cgi/viewcontent.cgi?article=1583&context=honors]

- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02509a]

- 6-(1H-IMIDAZOL-1-YL)PYRIDAZINE-3-CARBOXYLIC ACID. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5854839.htm]

- Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01148a537]

- Hobbs, W. (2016). Synthesis and Characterization of Unique Pyridazines. [URL: https://digitalcommons.liberty.edu/honors/583/]

- Yengoyan, A., et al. (2019). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate. [URL: https://www.researchgate.

- 6-(1H-imidazol-1-yl)nicotinic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/647894]

- Product Class 8: Pyridazines. Science of Synthesis. [URL: https://science-of-synthesis.thieme.com/app/toc/?id=10.1055/sos-SD-016-00497]

- Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [URL: https://lirias.kuleuven.be/retrieve/308130]

- Pyridazine Derivatives. [URL: https://www.acgpubs.org/doc/20140212101340-7-OR-0301-301.pdf]

- Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase En. [URL: https://ijc.or.id/index.php/ijc/article/view/3220]

- 3,6-Di(1H-imidazol-1-yl)pyridazine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12698878]

- 4-amino-6-(4-imidazol-1-ylphenyl)-2H-pyridazin-3-one. Chemical Synthesis Database. [URL: https://www.chemsynthesis.com/base/chemical-structure-387031.html]

- Pyridazine-3-thiol. Rlavie. [URL: https://www.rlavie.com/cas-28544-77-6-pyridazine-3-thiol-product-106571.html]

- Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem. [URL: https://www.benchchem.com/pdf/B116175_External.pdf]

- 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200827/]

- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [URL: https://www.mdpi.com/1420-3049/25/24/5958]

- pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/130]

- 3,5-Di(1H-imidazol-1-yl)pyridine. ChemScene. [URL: https://www.chemscene.com/products/3,5-Di(1H-imidazol-1-yl)pyridine-1374155-84-6.html]

- Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26359h]

- Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. [URL: https://www.mdpi.com/1999-4923/16/1/90]

- Potential Biological Activities of 3-Amino-6-(phenylthio)pyridazine: A Technical Whitepaper. BenchChem. [URL: https://www.benchchem.com/pdf/B116045_Whitepaper.pdf]

- First 1-hydroxy-1H-imidazole-based ESIPT emitter with an O–H⋯O intramolecular hydrogen bond: ESIPT-triggered TICT and speciation in solution. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/nj/d1nj03487k]

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. CAS 28544-77-6|Pyridazine-3-Thiol|Rlavie [rlavie.com]

- 3. tis.wu.ac.th [tis.wu.ac.th]

- 4. First 1-hydroxy-1H-imidazole-based ESIPT emitter with an O–H⋯O intramolecular hydrogen bond: ESIPT-triggered TICT and speciation in solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Managing the Hygroscopic Nature of Imidazo[1,2-b]pyridazine Salts

Prepared by: Gemini, Senior Application Scientist